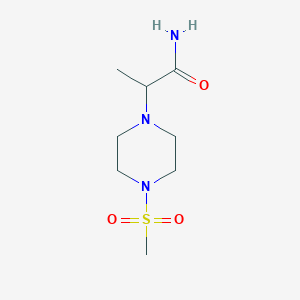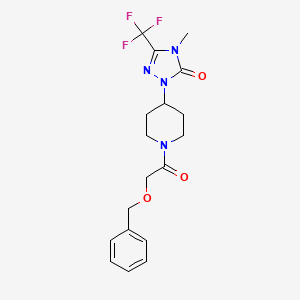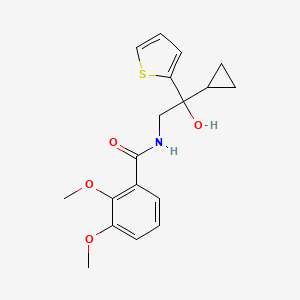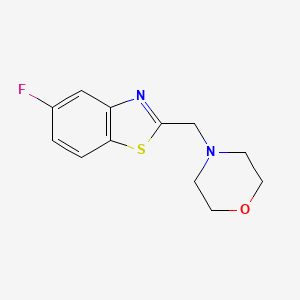
5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzothiazole ring substituted with a fluorine atom and a morpholinomethyl group, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole typically involves the reaction of 5-fluoro-2-nitrobenzotrifluoride with morpholine under specific conditions. The process begins with the nitration of 3-fluorobenzotrifluoride using a mixed acid as a nitrating agent. This reaction is carried out in a continuous-flow millireactor system, which offers better control over impurity formation and higher process efficiency compared to traditional batch reactors .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar continuous-flow techniques. The use of advanced reactors ensures optimal reaction conditions, such as temperature and residence time, to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA methylation or protein synthesis, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-oxindole: Shares the fluorine substitution but differs in the core structure.
5-Fluoro-2-nitrobenzotrifluoride: Precursor in the synthesis of 5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole.
Fluorinated quinolines: Exhibit similar fluorine substitution but have a quinoline core.
Uniqueness
This compound stands out due to its unique combination of a benzothiazole ring with a morpholinomethyl group and a fluorine atom. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[(5-fluoro-1,3-benzothiazol-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2OS/c13-9-1-2-11-10(7-9)14-12(17-11)8-15-3-5-16-6-4-15/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFGPECWYGGUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=C(S2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(2-chlorophenyl)sulfanyl]-N-(1-cyanocyclopropyl)pyridazine-3-carboxamide](/img/structure/B2704272.png)
![2-(benzylsulfanyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B2704273.png)
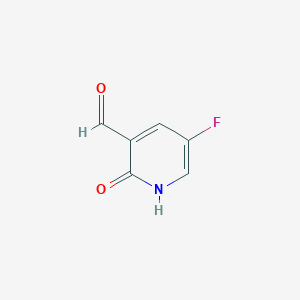
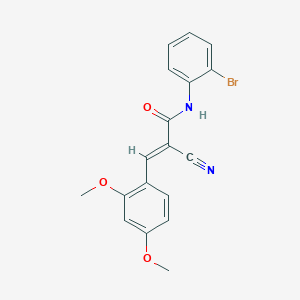
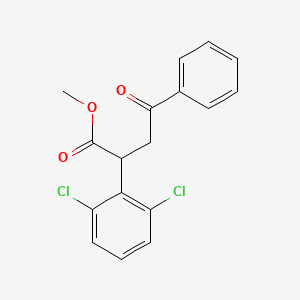
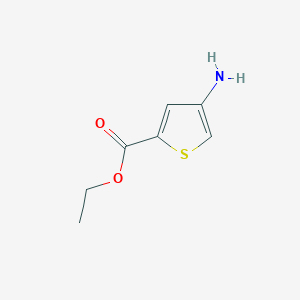

![2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2704285.png)


